2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol

Catalog No.
S570959
CAS No.
120983-64-4
M.F
C14H15Cl2N3O
M. Wt
312.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1...

CAS Number

120983-64-4

Product Name

2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol

IUPAC Name

2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol

Molecular Formula

C14H15Cl2N3O

Molecular Weight

312.2 g/mol

InChI

InChI=1S/C14H15Cl2N3O/c15-12-4-2-1-3-11(12)7-14(20,13(16)5-6-13)8-19-10-17-9-18-19/h1-4,9-10,20H,5-8H2

InChI Key

HHUQPWODPBDTLI-UHFFFAOYSA-N

SMILES

C1CC1(C(CC2=CC=CC=C2Cl)(CN3C=NC=N3)O)Cl

Synonyms

alpha-(1-Chlorocyclopropyl)-alpha-((2-chlorophenyl)methyl)-1H-1,2,4-triazole-1-ethanol, prothioconazole-desthio

Canonical SMILES

C1CC1(C(CC2=CC=CC=C2Cl)(CN3C=NC=N3)O)Cl

Identity and Background:

2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol, also known as prothioconazole-desthio, is a metabolite of the fungicide prothioconazole. Prothioconazole is widely used in agriculture to control fungal diseases in various crops []. Prothioconazole-desthio is formed when prothioconazole undergoes degradation in the environment [].

Research on Environmental Fate and Behavior:

Understanding the environmental fate and behavior of prothioconazole-desthio is crucial for assessing its potential environmental impact. Several studies have investigated its degradation, transport, and distribution in various environmental matrices, including soil, water, and sediment [, , ]. These studies provide valuable data for environmental risk assessments and the development of strategies to mitigate potential risks.

Ecotoxicological Research:

The potential toxicity of prothioconazole-desthio to various organisms, including plants, invertebrates, and aquatic life, is also a subject of scientific research. Studies have been conducted to assess its effects on seed germination, plant growth, and survival of different species [, ]. Additionally, research has been carried out to evaluate its toxicity to aquatic organisms such as fish, daphnia, and algae []. These studies are essential for understanding the potential ecological risks associated with prothioconazole-desthio exposure.

Analytical Methods Development:

Developing sensitive and reliable analytical methods is crucial for accurately detecting and quantifying prothioconazole-desthio in environmental samples. Research efforts have been directed towards developing and validating various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS) [, ]. These methods are essential for monitoring environmental levels of prothioconazole-desthio and assessing its potential risks.

2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol, commonly referred to as prothioconazole, is a synthetic compound belonging to the triazole class of fungicides. It is characterized by its complex structure, which includes a cyclopropyl group, a chlorophenyl moiety, and a triazole ring. The molecular formula for prothioconazole is C14H15Cl2N3OS, and it has a molecular weight of approximately 316.25 g/mol .

Prothioconazole exhibits broad-spectrum fungicidal activity and is primarily used in agricultural settings to control various fungal diseases in crops. Its effectiveness stems from its ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes.

That can be categorized into:

  • Hydrolysis: In aqueous environments, prothioconazole can hydrolyze to form less toxic metabolites.
  • Oxidation: The compound can be oxidized under certain conditions, leading to the formation of different derivatives.
  • Conjugation: Prothioconazole may undergo conjugation with other biological molecules, affecting its bioavailability and toxicity.

These reactions are crucial for understanding its environmental fate and biological activity.

Prothioconazole demonstrates significant antifungal properties against a wide range of pathogens, including:

  • Ascomycetes: Such as Fusarium and Botrytis species.
  • Basidiomycetes: Including Rhizoctonia and Sclerotinia species.

The mechanism of action involves the inhibition of the enzyme lanosterol demethylase, which is vital for ergosterol biosynthesis in fungi. This disruption leads to compromised cell membrane integrity and ultimately fungal cell death .

The synthesis of prothioconazole typically involves several key steps:

  • Formation of the Cyclopropyl Group: Starting with appropriate precursors, cyclopropyl derivatives are synthesized through ring-closing reactions.
  • Chlorination: The introduction of chlorine atoms into the phenyl ring is achieved via electrophilic aromatic substitution.
  • Triazole Formation: The triazole moiety is formed through cyclization reactions involving hydrazine derivatives and carbonyl compounds.
  • Final Coupling Reaction: The final product is obtained by coupling the synthesized components under controlled conditions.

These methods ensure high yields and purity of the final product .

Prothioconazole is widely utilized in agriculture for its fungicidal properties. Key applications include:

  • Crop Protection: Effective against various fungal diseases in crops such as cereals, canola, and fruits.
  • Seed Treatment: Used as a seed treatment agent to protect seedlings from soil-borne pathogens.
  • Post-Harvest Treatment: Employed to prevent fungal spoilage during storage.

Its application rates vary depending on the crop type and disease pressure but generally fall within established guidelines for safe use .

Interaction studies have focused on prothioconazole's behavior in various environmental conditions and its interactions with other agricultural chemicals. Key findings include:

  • Synergistic Effects: When combined with other fungicides or insecticides, prothioconazole may exhibit enhanced efficacy against specific pests or diseases.
  • Environmental Impact: Studies indicate that prothioconazole can persist in soil and water systems; thus, its interactions with microbial communities are critical for assessing ecological risks.

These studies are essential for developing integrated pest management strategies that minimize environmental impact while maximizing efficacy .

Prothioconazole shares structural similarities with several other triazole-based fungicides. Notable comparisons include:

Compound NameStructure FeaturesUnique Properties
TebuconazoleContains a different alkyl groupBroader spectrum against certain pathogens
DifenoconazoleHas an additional fluorine atomEnhanced systemic activity
MyclobutanilFeatures a butanol side chainMore effective against powdery mildew

Prothioconazole's unique combination of chlorinated phenyl and cyclopropyl groups contributes to its distinctive biological activity profile compared to these similar compounds .

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 155 companies from 1 notifications to the ECHA C&L Inventory.;
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

120983-64-4

Wikipedia

2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Dates

Modify: 2023-08-15

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